

# IACS-8803: A Potent Cyclic Dinucleotide Analog for STING-Mediated Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

IACS-8803 is a synthetic, highly potent cyclic dinucleotide (CDN) analog that functions as a robust agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation by IACS-8803 initiates a powerful anti-tumor response, characterized by the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells within the tumor microenvironment. This technical guide provides a comprehensive overview of IACS-8803, including its mechanism of action, chemical properties, and a summary of its preclinical efficacy in various cancer models. Detailed experimental protocols for in vitro and in vivo studies are provided to facilitate further research and development of this promising immunotherapeutic agent.

## Introduction

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFN- $\alpha$ / $\beta$ ) and other inflammatory cytokines. This, in turn, promotes the cross-priming of cytotoxic T lymphocytes (CTLs) and the recruitment of various immune cells to the tumor site, effectively converting an immunologically "cold" tumor into a "hot" one that is susceptible to immune-mediated killing.







**IACS-8803** is a rationally designed CDN analog with superior potency and stability compared to natural STING ligands.[1][2] Its development represents a significant advancement in the field of cancer immunotherapy, offering the potential for a potent, targeted activation of the antitumor immune response.

## **Mechanism of Action**

IACS-8803 is a 2',3'-thiophosphate CDN analog, a structural feature that enhances its resistance to phosphodiesterase degradation, thereby prolonging its activity.[1][2] By mimicking the natural STING ligand, 2'3'-cGAMP, IACS-8803 directly binds to and activates the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Simultaneously, STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of a broad range of pro-inflammatory cytokines and chemokines.





Click to download full resolution via product page

IACS-8803 activates the STING signaling pathway.



## **Chemical Properties and Structure**

IACS-8803 is a synthetic cyclic dinucleotide with the following properties:

| Property         | Value                                                                                                                   |
|------------------|-------------------------------------------------------------------------------------------------------------------------|
| Chemical Formula | C20H23FN10O9P2S2                                                                                                        |
| Molecular Weight | 692.53 g/mol                                                                                                            |
| CAS Number       | 2095690-70-1                                                                                                            |
| SMILES           | NC1=NC=NC2=C1N=CN2[C@H]3INVALID-<br>LINKINVALID-LINK<br>INVALID-LINK<br>O[C@H]5N(C=N6)C7=C6C(N)=NC=N7)<br>(S)=O">C@@HO3 |

#### 2D Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

2D Chemical Structure of IACS-8803.

# Preclinical Data In Vitro Activity

**IACS-8803** has demonstrated potent activation of the STING pathway in various cell-based assays. Its activity has been shown to be superior to that of the clinical benchmark STING agonist, 2',3'-RR-S2-CDA.



| Cell Line                  | Assay Type       | Readout                | EC50 (µg/mL) | Reference |
|----------------------------|------------------|------------------------|--------------|-----------|
| Mouse 293 reporter cells   | STING Activation | Luciferase<br>Reporter | 0.1          | [3]       |
| Human THP-1 reporter cells | STING Activation | Luciferase<br>Reporter | 0.28         | [3]       |

# **In Vivo Efficacy**

Preclinical studies in syngeneic mouse models of cancer have demonstrated the robust antitumor efficacy of IACS-8803.

### Melanoma Model:

| Animal<br>Model | Tumor<br>Model        | Treatment                             | Dosing<br>Schedule                         | Key<br>Findings                                                               | Reference |
|-----------------|-----------------------|---------------------------------------|--------------------------------------------|-------------------------------------------------------------------------------|-----------|
| C57BL/6<br>mice | Bilateral B16-<br>OVA | 10 μg IACS-<br>8803<br>(intratumoral) | Days 6, 9,<br>and 12 post-<br>implantation | Superior regression of untreated contralateral tumors compared to benchmarks. | [4]       |

Glioblastoma Models:



| Animal<br>Model  | Tumor<br>Model      | Treatment                            | Dosing<br>Schedule                      | Key<br>Findings                                            | Reference |
|------------------|---------------------|--------------------------------------|-----------------------------------------|------------------------------------------------------------|-----------|
| C57BL/6J<br>mice | Orthotopic<br>QPP8  | 5 μg IACS-<br>8803<br>(intracranial) | Days 60 and<br>67 post-<br>implantation | Increased<br>median<br>survival;<br>100% of mice<br>cured. | [1]       |
| C57BL/6J<br>mice | Orthotopic<br>QPP4  | 5 μg IACS-<br>8803<br>(intracranial) | Not specified                           | 56% of<br>animals<br>tumor-free.                           | [5]       |
| C57BL/6J<br>mice | Orthotopic<br>GL261 | 5 μg IACS-<br>8803<br>(intracranial) | Not specified                           | Significantly improved survival.                           | [5]       |

# **Experimental Protocols**In Vitro STING Reporter Assay

This protocol describes the use of THP-1 Dual™ Reporter Cells to quantify the activation of the STING pathway by IACS-8803.





Click to download full resolution via product page

Workflow for in vitro STING reporter assay.

#### Materials:

- THP-1 Dual™ Reporter Cells
- RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics
- IACS-8803
- 96-well white, flat-bottom plates
- Luciferase detection reagent
- SEAP detection reagent



· Luminometer and spectrophotometer

#### Procedure:

- Cell Culture: Culture THP-1 Dual™ cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cells at a density between 0.5 x 10<sup>6</sup> and 2 x 10<sup>6</sup> cells/mL.
- Cell Seeding: On the day of the experiment, resuspend cells at a concentration of 5 x  $10^5$  cells/mL in fresh, pre-warmed medium. Seed 100  $\mu$ L of the cell suspension (5 x  $10^4$  cells) into each well of a 96-well plate.
- Compound Addition: Prepare serial dilutions of IACS-8803 in culture medium. Add 100 μL of the diluted compound to the appropriate wells. Include a vehicle control (medium only).
- Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Reporter Gene Assay:
  - $\circ$  IRF-Luciferase Activity: Transfer 20  $\mu$ L of the cell culture supernatant to a white 96-well plate. Add 50  $\mu$ L of luciferase detection reagent and measure luminescence using a luminometer.
  - NF-κB-SEAP Activity: Transfer 20 μL of the cell culture supernatant to a clear 96-well plate. Add 180 μL of SEAP detection reagent and incubate at 37°C for 1-2 hours. Measure absorbance at 620-655 nm using a spectrophotometer.
- Data Analysis: Normalize the reporter activity to the vehicle control. Plot the dose-response curve and calculate the EC<sub>50</sub> value using appropriate software.

## In Vivo Syngeneic Mouse Models

This section provides a general framework for evaluating the anti-tumor efficacy of **IACS-8803** in melanoma and glioblastoma mouse models.







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Video: Modeling Brain Metastasis by Internal Carotid Artery Injection of Cancer Cells [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging [jove.com]
- 4. Immunohistochemistry (IHC) [bio-protocol.org]
- 5. biocompare.com [biocompare.com]



 To cite this document: BenchChem. [IACS-8803: A Potent Cyclic Dinucleotide Analog for STING-Mediated Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429112#iacs-8803-as-a-cyclic-dinucleotide-analog]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com